Cas no 2090136-41-5 (tert-butyl 7-amino-4-azaspiro2.5octane-4-carboxylate)
tert-butyl 7-amino-4-azaspiro2.5octane-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate
- tert-butyl 7-amino-4-azaspiro2.5octane-4-carboxylate
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- MDL: MFCD30619268
tert-butyl 7-amino-4-azaspiro2.5octane-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D658819-100mg |
tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate |
2090136-41-5 | 97% | 100mg |
$325 | 2024-07-21 | |
| eNovation Chemicals LLC | D658819-250MG |
tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate |
2090136-41-5 | 97% | 250mg |
$520 | 2024-07-21 | |
| eNovation Chemicals LLC | D658819-500MG |
tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate |
2090136-41-5 | 97% | 500mg |
$865 | 2024-07-21 | |
| eNovation Chemicals LLC | D658819-1G |
tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate |
2090136-41-5 | 97% | 1g |
$1300 | 2024-07-21 | |
| Enamine | EN300-264423-0.05g |
tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate |
2090136-41-5 | 95% | 0.05g |
$252.0 | 2024-06-18 | |
| Enamine | EN300-264423-0.1g |
tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate |
2090136-41-5 | 95% | 0.1g |
$376.0 | 2024-06-18 | |
| Enamine | EN300-264423-0.25g |
tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate |
2090136-41-5 | 95% | 0.25g |
$538.0 | 2024-06-18 | |
| Enamine | EN300-264423-0.5g |
tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate |
2090136-41-5 | 95% | 0.5g |
$847.0 | 2024-06-18 | |
| Enamine | EN300-264423-1.0g |
tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate |
2090136-41-5 | 95% | 1.0g |
$1086.0 | 2024-06-18 | |
| Enamine | EN300-264423-2.5g |
tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate |
2090136-41-5 | 95% | 2.5g |
$2127.0 | 2024-06-18 |
tert-butyl 7-amino-4-azaspiro2.5octane-4-carboxylate Suppliers
tert-butyl 7-amino-4-azaspiro2.5octane-4-carboxylate Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on tert-butyl 7-amino-4-azaspiro2.5octane-4-carboxylate
tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate: A Comprehensive Overview
The compound tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate, with the CAS number 2090136-41-5, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom, in this case, the nitrogen atom at position 4. The presence of the tert-butyl group and the amino functionality introduces unique chemical properties and potential applications.
Recent studies have highlighted the importance of spiro compounds like tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate in drug discovery. The spiro structure provides a rigid framework that can enhance bioavailability and target specificity. Researchers have explored its potential as a precursor for developing bioactive molecules, particularly in the context of antibiotic and antifungal agents. The amino group at position 7 is particularly significant, as it can participate in hydrogen bonding, a key interaction in biological systems.
The synthesis of tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate involves a multi-step process that typically begins with the preparation of the spiro ring system. One common approach is the intramolecular cyclization of a suitably substituted diamine or amine derivative. The introduction of the tert-butyl group is often achieved through esterification or alkylation reactions, depending on the specific intermediates used. The optimization of these steps has been a focus of recent research, with chemists seeking to improve yield and purity while minimizing environmental impact.
In terms of biological activity, tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate has shown promise in preliminary assays targeting bacterial and fungal pathogens. The spiro structure appears to confer resistance to enzymatic degradation, which is a critical factor for therapeutic agents. Additionally, the compound's ability to modulate cellular signaling pathways has led to investigations into its potential role in treating inflammatory diseases and cancer.
The structural uniqueness of tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate also makes it an attractive candidate for materials science applications. Its rigid framework could be exploited in the development of advanced polymers or as a building block for nanomaterials. Researchers are currently exploring its use in self-healing materials and stimuli-responsive systems, where its chemical stability and functional groups could play a pivotal role.
In conclusion, tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate represents a versatile molecule with diverse applications across multiple scientific disciplines. Its spiro structure, functional groups, and unique chemical properties continue to drive innovative research, positioning it as a key compound in future advancements in medicine and materials science.
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